molecular formula C22H21ClN2O4 B11363877 N-(3-chlorobenzyl)-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide

N-(3-chlorobenzyl)-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11363877
M. Wt: 412.9 g/mol
InChI Key: CLOOWOFHRVJZEK-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a trimethoxybenzamide core, and a pyridinyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chlorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield 3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the chlorophenyl group. This can be achieved by reacting the benzamide intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product, N-[(3-Chlorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3-Chlorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(3-Chlorophenyl)methyl]-3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Properties

Molecular Formula

C22H21ClN2O4

Molecular Weight

412.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-3,4,5-trimethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21ClN2O4/c1-27-18-12-16(13-19(28-2)21(18)29-3)22(26)25(20-9-4-5-10-24-20)14-15-7-6-8-17(23)11-15/h4-13H,14H2,1-3H3

InChI Key

CLOOWOFHRVJZEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC(=CC=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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